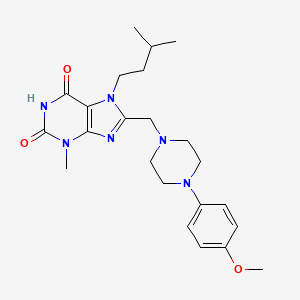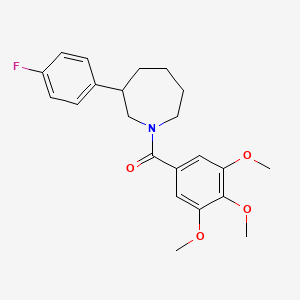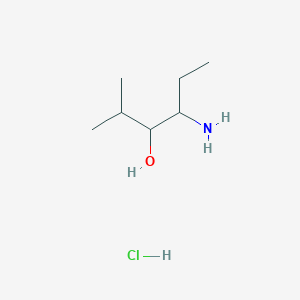
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate is a heterocyclic compound that features both an oxazolidine ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate typically involves the reaction of 2-amino alcohols with nitriles, carboxylic acids, or aldehydes to form the oxazolidine ring . The carbamate group is then introduced through a reaction with phenyl isocyanate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction could produce amines .
Scientific Research Applications
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carbamate group may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibacterial properties.
Carbamates: Compounds with carbamate groups are widely used in pesticides and pharmaceuticals.
Uniqueness
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate is unique due to the combination of the oxazolidine ring and the carbamate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-17(14-8-4-2-5-9-14)12-16(23-20)13-22-18(21)19-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPYXEVAXFMACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2359899.png)

![tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)


![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

